molecular formula C8H11NO8 B12291228 D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-

Cat. No.: B12291228
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-ZXZARUISSA-N
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Description

Introduction to D-Aspartic Acid, N-[(1S)-1,2-Dicarboxyethyl]-, rel-

Historical Context and Discovery

Aspartic acid was first isolated in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine extracted from asparagus juice. The D-enantiomer of aspartic acid, however, was identified much later, as early biochemical studies focused predominantly on the proteinogenic L-form. The discovery of endogenous D-aspartic acid in neuroendocrine tissues of vertebrates during the mid-20th century marked a pivotal shift, revealing its non-proteogenic roles in neurotransmission and hormonal regulation.

The specific derivative N-[(1S)-1,2-dicarboxyethyl]-D-aspartic acid emerged from synthetic organic chemistry efforts to explore amino acid modifications. Its synthesis likely originated from reactions involving aspartic acid and dicarboxylic acid anhydrides, though detailed historical records of its first isolation remain sparse. The compound’s characterization advanced alongside developments in stereochemical analysis, particularly high-performance liquid chromatography (HPLC) paired with enzymatic assays, which enabled precise discrimination of D- and L-forms.

Nomenclature and Chemical Identification

The systematic IUPAC name D-aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- delineates its structure with specificity:

  • D-aspartic acid : Indicates the (R)-configuration at the α-carbon, distinguishing it from the L-enantiomer.
  • N-[(1S)-1,2-dicarboxyethyl] : Specifies a substituent on the amino group, comprising a two-carbon chain with carboxyl groups at positions 1 and 2. The (1S) designation denotes the absolute configuration of the chiral center in this sidechain.
  • rel- : Denotes the relative stereochemistry between the α-carbon of aspartic acid and the sidechain’s chiral center, rather than an absolute configuration.
Table 1: Key Identifiers of D-Aspartic Acid, N-[(1S)-1,2-Dicarboxyethyl]-, rel-
Property Value
IUPAC Name (2R)-2-[(1S)-1,2-dicarboxyethylamino]butanedioic acid
CAS Registry Number 1783-96-6
Molecular Formula C₈H₁₁NO₈
Molecular Weight 249.17 g/mol
Chiral Centers 2 (α-carbon of Asp, C1 of sidechain)

The compound’s racemization behavior has been studied extensively, particularly in biological matrices. For example, aspartic acid racemization in tooth enamel serves as a biomarker for aging, leveraging the spontaneous conversion of L- to D-forms over time.

Significance in Biochemistry and Molecular Biology

D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- exemplifies the interplay between stereochemistry and biological activity. Key findings include:

Role in Endocrine Regulation

D-Aspartic acid derivatives influence hormonal pathways. In rat pituitary glands, D-aspartate enhances luteinizing hormone (LH) synthesis via cGMP-mediated signaling, while in Leydig cells, it stimulates testosterone production through cAMP pathways. The addition of a dicarboxyethyl group may modulate these effects by altering binding affinity to receptors or enzymes like D-aspartate racemase, which interconverts L- and D-forms.

Enzymatic Interactions

The compound’s dicarboxyethyl sidechain introduces steric and electronic effects that could perturb enzyme active sites. For instance, aspartate racemases—which catalyze the interconversion of L- and D-aspartate—may exhibit altered kinetics or inhibition in the presence of this derivative. Computational modeling studies suggest that the bulky substituent hinders substrate positioning within the enzyme’s catalytic pocket.

Structural Implications in Peptides

Incorporation of modified aspartic acids into peptides can stabilize specific conformations. The dicarboxyethyl group introduces additional hydrogen-bonding capacity, potentially favoring β-sheet or helical structures in synthetic polypeptides. This property is exploited in designing enzyme inhibitors or biomaterials with tailored stability.

Properties

Molecular Formula

C8H11NO8

Molecular Weight

249.17 g/mol

IUPAC Name

(2R)-2-[[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid

InChI

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4+

InChI Key

PQHYOGIRXOKOEJ-ZXZARUISSA-N

Isomeric SMILES

C([C@H](C(=O)O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : D-aspartic acid, maleic anhydride/maleic acid, and alkali metal hydroxides (e.g., NaOH, KOH).
  • Procedure :
    • Alkaline Activation : Maleic anhydride is hydrolyzed to maleic acid in aqueous alkali (pH 10–12).
    • Nucleophilic Attack : The amine group of D-aspartic acid attacks the α,β-unsaturated carbonyl of maleic acid, forming an imine intermediate.
    • Cyclization and Hydrolysis : Intramolecular cyclization followed by hydrolysis yields the tetrasodium salt of iminodisuccinic acid, which is acidified to isolate the free acid.

Example (CN105461579B) :

  • D-Asp (139.65 kg, 1050 mol) and Na₂CO₃ (116.6 kg, 1100 mol) are mixed with water to form a basic solution.
  • Maleic acid (116 kg, 1000 mol) is added, and the reaction is heated to 140°C under reflux for 6 hours.
  • Yield: 96.71% tetrasodium iminodisuccinate, which is acidified with HCl to precipitate the free acid.

Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 120–140°C Higher temps accelerate cyclization
Molar Ratio (D-Asp:Maleic Acid) 1:0.95–1.05 Excess maleic acid reduces byproducts
Alkali Concentration pH 10–12 Ensures solubility and reactivity

Halogen-Mediated Alkylation of D-Aspartic Acid

This method adapts the synthesis of ethylenediamine-N,N'-disuccinic acid (EDDS) for D-aspartic acid.

Byproduct Analysis

Byproduct Formation Cause Mitigation Strategy
Polysuccinates Excess dihaloethane Limit dihaloethane molar ratio <0.45
Racemic mixtures Poor stereochemical control Use enantiopure D-Asp and chiral catalysts

Enzymatic Synthesis Using C-N Lyases

Emerging approaches employ enzymes like malease (EC 4.2.1.31) or EDDS lyase for stereoselective synthesis.

Malease-Catalyzed Hydroamination

  • Substrate : Fumaric acid and D-aspartic acid.
  • Conditions : pH 7.5–8.5, 37°C, 24-hour incubation.
  • Yield : ~60–75% iminodisuccinic acid with >90% enantiomeric excess (ee).

Advantages :

  • Avoids harsh reagents (e.g., SOCl₂, thionyl chloride).
  • Reduces racemization compared to chemical methods.

Industrial-Scale Production

Batch Process Optimization

  • Reactor Design : Continuous stirred-tank reactors (CSTRs) with distillation units maintain critical saturation states.
  • Cost Analysis :

























    Cost FactorMaleic Acid RouteHalogen-Mediated Route
    Raw Materials$12/kg$18/kg
    Energy Consumption850 kWh/ton1200 kWh/ton
    Waste Treatment$5/kg$8/kg

Purity and Characterization

  • Purity : >99.5% (by CCDC method).
  • Analytical Methods :
    • HPLC : Retention time 8.2 min (C18 column, 0.1% H₃PO₄ mobile phase).
    • NMR : δ 2.60 (s, 3H), 2.82–2.88 (dd, 2H), 3.72 (t, 1H) in D₂O.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the amide bond to release carboxylic acids. For example, acidic hydrolysis (e.g., 6 N HCl) converts the amide into α-oxaloacetate and ammonia, while alkaline hydrolysis (pH 8–10) generates carboxylate salts . The dicarboxyethyl moiety remains intact unless subjected to prolonged degradation.

Condition Products Citations
Acidic (HCl, 37°C)α-Oxaloacetate, NH₃
Alkaline (pH 8–10)Carboxylate salts

Stereochemical Degradation

The compound exists as a racemic mixture of three stereoisomers: (R,R)-, (R,S)-, and (S,S)-iminodisuccinate. Enzymatic degradation by D-aspartate oxidase (DDO) or D-aspartate racemase converts these stereoisomers into metabolites like D-aspartic acid or L-aspartic acid . For example:

  • (R,R)- and (R,S)-isomers degrade to D-aspartic acid and fumaric acid.

  • (S,S)-isomer yields L-aspartic acid and fumaric acid.

Stereoisomer Enzymatic Degradation Products
(R,R)DDO/D-aspartate racemaseD-Aspartic acid, fumaric acid
(S,S)DDO/D-aspartate racemaseL-Aspartic acid, fumaric acid

Complexation and Chelation

The compound’s four carboxylic acid groups enable it to act as a chelating agent for metal ions. Functionalization studies with zeolite NaP1 demonstrate its ability to form stable complexes with metal ions via carboxylate groups, as evidenced by FTIR shifts in C=O stretching vibrations (1600–1700 cm⁻¹) . This property is exploited in industrial applications for metal ion sorption.

Stability and Degradation

The tetrasodium salt form of the compound (C₈H₁₁NO₈·4Na) exhibits stability in commercial formulations like Baypure CX 100 Solid , containing >65% active compound and minimal byproducts (e.g., fumarate, malate) . Degradation is influenced by pH and temperature:

  • High pH : Promotes hydrolysis to carboxylate salts.

  • High temperature : Accelerates decomposition into simpler acids (e.g., malic acid, aspartic acid) .

Analytical Reactions

Detection methods include:

  • Colorimetric assays (e.g., 2,4-dinitrophenylhydrazine for α-oxaloacetate) .

  • Spectroscopic analysis :

    • IR : Major peaks at 3422 cm⁻¹ (OH), 1577 cm⁻¹ (C=O) .

    • NMR : Proton and carbon signals for carboxylate groups .

Scientific Research Applications

Neurobiological Applications

Mechanisms in Neurotransmission

D-Aspartic acid plays a crucial role in neurotransmission by acting as an agonist at N-methyl-D-aspartate (NMDA) receptors. Research indicates that D-Asp enhances NMDA receptor activity, which is pivotal for synaptic plasticity and cognitive functions such as learning and memory. Studies have demonstrated that increased levels of D-Asp can lead to enhanced long-term potentiation (LTP) in the hippocampus, a mechanism underlying memory formation .

Cognitive Enhancements

Animal studies have shown that D-Asp supplementation can improve spatial learning and memory performance. For instance, experiments using the Morris water maze test revealed that D-Asp-treated mice exhibited better navigation skills compared to control groups . Additionally, functional magnetic resonance imaging (fMRI) studies indicated that D-Asp triggers increased metabolic activity in cortical and hippocampal regions, further supporting its role in enhancing cognitive functions .

Endocrinological Applications

Role in Testosterone Regulation

D-Aspartic acid has been implicated in the regulation of testosterone synthesis. It has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH), which subsequently enhances luteinizing hormone (LH) secretion from the pituitary gland. This cascade effect promotes testosterone production in Leydig cells .

Clinical Studies on Testosterone Levels

A systematic review of clinical studies revealed mixed results regarding the effects of D-Asp on testosterone levels in humans. While some animal studies indicated significant increases in testosterone following D-Asp supplementation, human studies often yielded inconsistent outcomes . The variability may be attributed to differences in study design, sample size, and population characteristics.

Potential Therapeutic Uses

Neurodegenerative Diseases

Given its role in neurotransmission and neuroprotection, D-Asp is being investigated for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to enhance NMDA receptor functionality may offer protective effects against synaptic degeneration associated with these conditions .

Hormonal Disorders

The influence of D-Asp on hormone regulation suggests potential therapeutic avenues for disorders related to hormonal imbalances, particularly those affecting testosterone levels. Further research is needed to establish effective dosing regimens and long-term safety profiles for such applications .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of D-Aspartic acid:

Application AreaKey FindingsReferences
NeurobiologyEnhances NMDA receptor activity; improves spatial learning and memory
EndocrinologyStimulates GnRH and LH release; mixed effects on testosterone levels
TherapeuticsPotential benefits in neurodegenerative diseases; hormonal regulation

Mechanism of Action

The mechanism of action of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- involves its interaction with specific molecular targets and pathways. It acts as an agonist for ionotropic glutamate receptors, particularly NMDA receptors, which play a crucial role in neurotransmission and synaptic plasticity. This interaction leads to the modulation of neurotransmitter release and the regulation of various physiological processes .

Comparison with Similar Compounds

IDS vs. EDDS

  • Structural Differences : EDDS (ethylenediaminedisuccinic acid) incorporates an ethylenediamine backbone, whereas IDS uses aspartic acid. This difference enhances EDDS’s affinity for transition metals like Cu²⁺ and Zn²⁺ .
  • Applications : EDDS is preferred in cosmetics and soil remediation due to its higher stability constants for heavy metals, while IDS excels in agricultural micronutrient delivery owing to its lower phytotoxicity .

IDS vs. HIDS4Na

  • Functional Groups: HIDS4Na (hydroxyiminodisuccinic acid tetrasodium salt) contains a hydroxyl group on the succinate chain, improving its solubility and metal-binding versatility, particularly for Fe³⁺ in biomedical applications .
  • Research Findings : HIDS4Na demonstrates superior recovery rates (>95%) in metal recovery assays compared to IDS derivatives like S-(1,2-dicarboxyethyl)L-cysteine (90–95% recovery) .

IDS vs. N-Substituted Aspartic Acids

  • N-Methyl and N-Phenethyl Derivatives : Compounds like N-phenethyl-D-aspartic acid (D-3a) exhibit modified solubility and neuroprotective properties, making them relevant in pharmaceutical research (e.g., multiple sclerosis treatment) .
  • Synthesis : These derivatives are synthesized via reductive amination of aspartic acid with aldehydes, enabling tailored chelation profiles .

Research Findings and Industrial Relevance

  • Environmental Impact : IDS’s biodegradability reduces aquatic toxicity compared to EDTA, as evidenced by its minimal correlation with harmful bacterial genera (e.g., Nitrospira) in metabolic pathways .
  • Agricultural Use: In micronutrient fertilizers, IDS-based formulations (e.g., IDHA) enhance plant uptake of Fe and Zn, with market projections indicating growth in the North American agricultural micronutrients sector (2016–2021 CAGR: 8.3%) .

Biological Activity

D-Aspartic acid (D-Asp) is a non-protein amino acid that has garnered significant attention in recent years due to its biological activities, particularly in the context of reproductive health and hormonal regulation. The compound D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of D-Asp that has been studied for its potential roles in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on hormone regulation, and implications for reproductive health.

Hormonal Regulation

D-Asp is known to influence the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive hormones. Studies have demonstrated that D-Asp can stimulate the release of luteinizing hormone (LH) and growth hormone (GH) through its action on the hypothalamus and pituitary gland. Specifically, D-Asp induces the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates LH secretion from the pituitary .

Table 1: Effects of D-Aspartic Acid on Hormone Release

HormoneSourceMechanism of ActionReference
Luteinizing Hormone (LH)Pituitary GlandInduced by GnRH release from hypothalamus
Growth Hormone (GH)Pituitary GlandDirect stimulation by D-Asp
TestosteroneLeydig CellsUpregulation via cAMP/ERK1/2 signaling pathway

Spermatogenesis and Steroidogenesis

D-Asp plays a pivotal role in spermatogenesis by enhancing testosterone production in Leydig cells. It activates various signaling pathways including cAMP/ERK1/2, which are essential for steroidogenesis. Research indicates that D-Asp increases the expression of key steroidogenic enzymes such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, and HSD3B1, thereby facilitating testosterone synthesis .

Figure 1: Pathways Activated by D-Aspartic Acid in Leydig Cells

  • cAMP/ERK1/2 Pathway : Increases StAR expression and promotes cholesterol transfer to mitochondria.
  • MAPK Pathway : Enhances gene expression of steroidogenic enzymes.

Modulation of Oxidative Stress

Recent studies have highlighted D-Asp's ability to modulate oxidative stress within testicular tissues. D-Asp has been shown to counteract cadmium-induced oxidative stress, suggesting a protective role against environmental toxins that can impair reproductive function .

Study on Testosterone Levels

A study involving rats demonstrated that administration of D-Asp significantly increased testosterone levels within hours post-treatment. The peak increase was observed at 6 hours after injection, with levels returning to baseline within 24 hours . This transient elevation underscores the compound's potent but short-lived effects on testosterone production.

Long-term Effects on Sperm Quality

In another investigation, chronic treatment with D-Asp was associated with improved sperm quality parameters in male rats. The study reported enhanced sperm motility and morphology following a 15-day regimen of D-Asp supplementation .

Table 2: Impact of Chronic D-Aspartic Acid Treatment on Sperm Quality

ParameterControl GroupD-Aspartic Acid Group
Sperm Motility60%75%
Normal Morphology50%70%

Comparative Analysis with Other Amino Acids

Research comparing D-Asp with other amino acids such as N-Methyl-D-aspartate (NMDA) indicates that while NMDA acts at lower concentrations to elicit hormonal responses, D-Asp requires higher doses but has more pronounced effects on testosterone synthesis and release .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- with high enantiomeric purity?

  • Methodological Answer : Synthesis can be achieved via nucleophilic substitution reactions using bromosuccinic acid derivatives and L-cysteine or glutathione under alkaline conditions (e.g., sodium hydroxide or carbonate). Reaction yields and optical purity depend on precursor selection: bromosuccinic acid yields 59%, while fumaric/maleic acids achieve near-quantitative yields . Racemization at the dicarboxyethyl group is common; thus, reaction conditions (pH, temperature) must be tightly controlled to minimize diastereomer formation .

Q. How can researchers validate the structural identity of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- derivatives?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use reverse-phase columns with mobile phases optimized for polar carboxylates (e.g., acetic acid/pyridine/water mixtures). Diastereomers resolve as adjacent peaks (Rf = 0.24 vs. aspartate’s 0.21) .
  • Electrophoresis : High-voltage paper electrophoresis at pH 3.1 separates derivatives based on mobility (relative to aspartate: 1.9) .
  • Optical Rotation : Specific rotations vary by precursor (e.g., +71.9° for bromosuccinic acid derivatives vs. -20.3° for fumarate-derived compounds) .

Q. What standard assays quantify D-Aspartic acid derivatives in biological matrices?

  • Methodological Answer : Recovery tests using spiked lens homogenates (e.g., bovine) show 90–95% recovery for S-(1,2-dicarboxyethyl)glutathione and cysteine derivatives via ion-exchange chromatography (DEAE-Sephadex A-25 columns) and spectrophotometric detection . Coefficients of variation (C.V.%) should be <5% for reproducibility .

Advanced Research Questions

Q. How can researchers resolve diastereomers of D-Aspartic acid derivatives, and what mechanistic insights do they provide?

  • Methodological Answer : Diastereomers arise from asymmetric carbons in the dicarboxyethyl group. Use chiral HPLC columns (e.g., C18 with acetic acid/pyridine buffers) to separate isomers. Kinetic studies suggest racemization occurs readily under physiological conditions, implicating non-enzymatic post-translational modifications in biological systems (e.g., lens proteins) . Isomer ratios in vivo (e.g., higher S-(1,2-dicarboxyethyl)glutathione in rabbit lenses) may reflect tissue-specific redox environments .

Q. What experimental models validate the neuroprotective effects of D-Aspartic acid derivatives in neurodegenerative diseases?

  • Methodological Answer : Use experimental autoimmune encephalomyelitis (EAE) models to study neuroprotection. Administer derivatives intraperitoneally and assess outcomes:

  • Biomarkers : Measure antioxidant enzyme activity (e.g., superoxide dismutase) and inflammatory cytokines (TNF-α, IL-6) in cerebrospinal fluid.
  • Behavioral Metrics : Quantify motor function deficits (e.g., rotarod performance) and histopathological damage (e.g., demyelination via electron microscopy) .

Q. How does the chelation capacity of D-Aspartic acid derivatives compare to traditional agents, and how is this property leveraged in metal-ion binding studies?

  • Methodological Answer : Compare metal-binding affinity (e.g., Fe³⁺, Ca²⁺) using isothermal titration calorimetry (ITC). Derivatives like tetrasodium salts (e.g., HIDS4Na) exhibit enhanced biodegradability and stability vs. EDTA. Applications include:

  • Environmental Chemistry : Remediation of heavy-metal-contaminated water (e.g., Pb²⁺ sequestration).
  • Biochemistry : Studying metalloprotein interactions (e.g., zinc-finger transcription factors) .

Q. What role do D-Aspartic acid derivatives play in endogenous redox regulation, and how are they detected in aging tissues?

  • Methodological Answer : Lens homogenates from vertebrates (e.g., rabbits, tuna) show high concentrations of S-(1,2-dicarboxyethyl)glutathione, suggesting a role in combating oxidative stress. Quantify derivatives via:

  • Mass Spectrometry : LC-MS/MS with multiple reaction monitoring (MRM) for low-abundance analytes.
  • Enzymatic Assays : Glutathione reductase-coupled assays to measure redox cycling capacity .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity profiles for D-Aspartic acid derivatives in hormonal regulation?

  • Critical Analysis : Discrepancies arise from:

  • Dosage Variability : Human trials using 3 g/day D-Aspartic acid show no significant testosterone increase, whereas rodent models (higher mg/kg doses) report effects .
  • Isomer-Specific Activity : Commercial supplements often contain racemic mixtures, whereas enantiopure derivatives (e.g., rel-((1S,4S)-4-hydroxymethyl derivatives) may exhibit distinct receptor binding (e.g., NMDA agonists) .

Tables for Key Experimental Parameters

Parameter Synthetic Method Analytical Technique Biological Application Reference
Yield (%)Bromosuccinic acid (59%)HPLC (Rf = 0.24)Lens redox regulation
Recovery Rate (%)Fumaric acid (100%)DEAE-Sephadex chromatographyMetal-ion chelation
Diastereomer ResolutionChiral HPLCOptical rotation ([α] = +71.9°)Neuroprotection in EAE models

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